4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction with phenylamine and subsequent hydrobromide salt formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups replacing the chlorine or nitro groups .
Scientific Research Applications
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and thiazole groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine
- 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride
- 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine sulfate
Uniqueness
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .
Properties
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S.BrH/c16-13-7-6-11(19(20)21)8-12(13)14-9-22-15(18-14)17-10-4-2-1-3-5-10;/h1-9H,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFLDLAVFBOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380494 | |
Record name | 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648409-23-8 | |
Record name | 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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